Methyl 3-(oxolan-3-yl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxolan-3-yl)prop-2-enoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(oxolan-3-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(oxolan-3-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the oxolan ring, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(tetrahydrofuran-3-yl)prop-2-enoate
- Ethyl 3-(oxolan-3-yl)prop-2-enoate
- Propyl 3-(oxolan-3-yl)prop-2-enoate
Uniqueness
Methyl 3-(oxolan-3-yl)prop-2-enoate is unique due to its specific ester group and oxolan ring structure, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-(oxolan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3 |
InChI Key |
UNDVJGZEBGHKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CCOC1 |
Origin of Product |
United States |
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